Vinzolidine sulfate
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Overview
Description
Vinzolidine sulfate is a semisynthetic derivative of the vinca alkaloid vinblastine. It is unique among the vinca alkaloids due to its oral absorbability and significant antitumor activity. This compound is primarily used in cancer treatment, where it exhibits cytotoxic effects on various tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vinzolidine sulfate involves the reaction of vinblastine with 2-chloroethyl isocyanate in refluxing benzene. This reaction produces the corresponding N-(2-chloroethyl)carbamate, which is then cyclized by continuous refluxing in the same solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Vinzolidine sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can produce various substituted analogs .
Scientific Research Applications
Vinzolidine sulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the chemical behavior of vinca alkaloids.
Biology: this compound is employed in cell biology research to investigate its effects on cell division and apoptosis.
Medicine: It is extensively used in cancer research and treatment due to its potent antitumor activity.
Industry: this compound is used in the pharmaceutical industry for the development of new anticancer drugs
Mechanism of Action
The mechanism of action of vinzolidine sulfate involves the inhibition of tubulin polymerization into microtubules. This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. This compound targets the microtubules, which are essential for cell division, thereby exerting its cytotoxic effects .
Comparison with Similar Compounds
Vinblastine: The parent compound from which vinzolidine sulfate is derived.
Vincristine: Another vinca alkaloid with similar antitumor activity.
Vindesine: A semisynthetic derivative of vinblastine with distinct pharmacological properties.
Vinorelbine: A newer vinca alkaloid with improved clinical efficacy.
Comparison: this compound is unique due to its oral absorbability and significant antitumor activity. Compared to vinblastine, this compound has a broader spectrum of activity and better bioavailability. Vincristine and vindesine also exhibit antitumor activity but differ in their pharmacokinetics and toxicity profiles. Vinorelbine, on the other hand, has shown improved clinical efficacy and reduced side effects compared to other vinca alkaloids .
Properties
CAS No. |
67699-41-6 |
---|---|
Molecular Formula |
C48H60ClN5O13S |
Molecular Weight |
982.5 g/mol |
IUPAC Name |
methyl (13S,15R,17S)-13-[(1'R,5S,9'R,11'R,12'R,19'R)-11'-acetyloxy-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |
InChI |
InChI=1S/C48H58ClN5O9.H2O4S/c1-7-44(59)24-29-25-47(42(57)61-6,37-31(14-19-52(26-29)27-44)30-12-9-10-13-34(30)50-37)33-22-32-35(23-36(33)60-5)51(4)39-46(32)16-20-53-18-11-15-45(8-2,38(46)53)40(62-28(3)55)48(39)41(56)54(21-17-49)43(58)63-48;1-5(2,3)4/h9-13,15,22-23,29,38-40,50,59H,7-8,14,16-21,24-27H2,1-6H3;(H2,1,2,3,4)/t29-,38-,39+,40+,44-,45+,46+,47-,48-;/m0./s1 |
InChI Key |
LPDLEICKXUVJHW-QJILNLRNSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]1([C@@H]8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Vinzolidine sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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